molecular formula C6H13N3O2 B2826469 Trimethylacetylsemicarbazide CAS No. 132997-21-8

Trimethylacetylsemicarbazide

Cat. No.: B2826469
CAS No.: 132997-21-8
M. Wt: 159.189
InChI Key: DVQXRMBMQBQDIR-UHFFFAOYSA-N
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Description

Semicarbazides are a class of organic compounds that contain a functional group composed of a carbonyl, an amine, and a hydrazine . They are often used in the synthesis of various industrially and biologically useful chemicals .


Synthesis Analysis

Semicarbazides can be synthesized by treating urea with hydrazine . In another example, semicarbazides and thiosemicarbazides bearing thiolated butylated hydroxytoluene (BHT) were synthesized for potential use as antioxidant additives .


Molecular Structure Analysis

The molecular structure of semicarbazides is characterized by the presence of a carbonyl group (C=O), an amine group (NH2), and a hydrazine group (N2H3) .


Chemical Reactions Analysis

Semicarbazides are known to participate in various chemical reactions. For instance, they can react with aldehydes and ketones to form semicarbazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of semicarbazides would depend on their specific structure and any substituents they may have .

Mechanism of Action

The exact mechanism of action of semicarbazides would depend on their specific use. For instance, in the context of their use as antioxidants, they likely function by neutralizing free radicals .

Safety and Hazards

Semicarbazide hydrochloride, a related compound, is known to be toxic if swallowed and can cause serious eye damage. It is also suspected of damaging fertility or the unborn child .

Future Directions

The future directions for research on semicarbazides could involve further exploration of their potential uses in various applications, such as antioxidants , as well as a deeper investigation into their toxicity and safety .

Properties

IUPAC Name

(2,2-dimethylpropanoylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)4(10)8-9-5(7)11/h1-3H3,(H,8,10)(H3,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQXRMBMQBQDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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